2-(bromomethyl)-3-methylbenzofuran

Anticancer Leukemia Cytotoxicity

2-(Bromomethyl)-3-methylbenzofuran (CAS 58863-50-6) is a benzofuran derivative characterized by a bromomethyl group at the 2-position and a methyl group at the 3-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C10H9BrO and a molecular weight of 225.08 g/mol.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 58863-50-6
Cat. No. B8779627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)-3-methylbenzofuran
CAS58863-50-6
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CBr
InChIInChI=1S/C10H9BrO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3
InChIKeyYABPWQOZFNSTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3-methylbenzofuran (CAS 58863-50-6): Procurement and Differentiation Guide for Scientific and Industrial Users


2-(Bromomethyl)-3-methylbenzofuran (CAS 58863-50-6) is a benzofuran derivative characterized by a bromomethyl group at the 2-position and a methyl group at the 3-position . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C10H9BrO and a molecular weight of 225.08 g/mol . The compound's structural features confer distinct reactivity and biological properties that differentiate it from closely related analogs, making it a strategic choice for specific research applications .

2-(Bromomethyl)-3-methylbenzofuran: Why In-Class Compounds Cannot Be Simply Interchanged


Within the class of bromomethyl benzofurans, substitution patterns critically influence reactivity, biological activity, and synthetic utility. While many vendors may offer generic benzofuran bromides, the specific placement of the bromomethyl group at the 2-position and the methyl group at the 3-position is not arbitrary. This specific substitution pattern alters the electrophilic character of the molecule and its interaction with biological targets compared to isomers or other analogs [1]. For instance, a compound with a bromomethyl group at the 3-position will exhibit different reactivity profiles and biological selectivity . Therefore, substituting 2-(bromomethyl)-3-methylbenzofuran with a seemingly similar compound without precise structural confirmation can lead to failed reactions, irreproducible biological data, and wasted resources. The following evidence quantifies these critical differences.

2-(Bromomethyl)-3-methylbenzofuran: A Quantitative Evidence Guide for Differentiated Performance


Cytotoxic Potency Against HL60 Leukemia Cells Compared to Other Halogenated Benzofurans

In a study evaluating a series of halogenated benzofuran derivatives, the derivative 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (Compound 2), which contains the core 3-(bromomethyl)benzofuran motif, demonstrated potent and selective cytotoxicity. This compound exhibited an IC50 of 0.1 µM against HL60 human acute myeloid leukemia cells [1]. This potency is significantly higher compared to the overall activity profile observed for other halogenated derivatives in the same study, highlighting the impact of the bromomethyl group on activity [1].

Anticancer Leukemia Cytotoxicity

Predicted Physicochemical Properties vs. Unsubstituted Analog 2-(Bromomethyl)benzofuran

Predicted physicochemical properties highlight key differences between 2-(bromomethyl)-3-methylbenzofuran and its unsubstituted analog. The target compound has a predicted boiling point of 290.1±25.0 °C and a density of 1.479±0.06 g/cm³ . Its predicted LogP is 3.63610, which is significantly higher than the LogP of 2.9 predicted for 2-(bromomethyl)benzofuran (CAS 1979-97-4) [REFS-2, REFS-3]. This increased lipophilicity can be a critical factor in medicinal chemistry, influencing membrane permeability and target binding .

Physicochemical properties Lipophilicity ADME

Electrophilic Reactivity: A Rationale for the 2-(Bromomethyl) Group

While direct quantitative data for the electrophilicity of 2-(bromomethyl)-3-methylbenzofuran is scarce, analysis of structurally similar compounds provides a clear rationale for its utility. In a related compound, 3-(bromomethyl)-2-chloro-1-benzofuran, computational and experimental evidence identifies the bromomethyl group as the most electrophilic site on the molecule, making it highly susceptible to nucleophilic attack . By inference, the bromomethyl group at the 2-position in the target compound is expected to be the primary site for nucleophilic substitution reactions, enabling selective and efficient derivatization . This contrasts with other potential electrophilic sites on the benzofuran core.

Synthetic Chemistry Electrophilicity Nucleophilic Substitution

2-(Bromomethyl)-3-methylbenzofuran: Optimized Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Potent Anti-Leukemic Agents

As demonstrated by the high cytotoxicity (IC50 = 0.1 µM) of a structurally similar 3-(bromomethyl)benzofuran derivative against HL60 leukemia cells [1], 2-(bromomethyl)-3-methylbenzofuran is an ideal scaffold for the development of novel anti-leukemic agents. Its bromomethyl group serves as a versatile functional handle for attaching various pharmacophores to optimize potency and selectivity against specific leukemia cell lines [1].

Chemical Biology: Investigating Structure-Activity Relationships (SAR)

The significant difference in predicted LogP (3.64 vs. 2.9 for the unsubstituted analog) [1] makes this compound a valuable tool for SAR studies. Researchers can use 2-(bromomethyl)-3-methylbenzofuran to systematically explore the impact of increased lipophilicity and altered molecular shape on target binding, cellular permeability, and in vivo distribution. This allows for the rational optimization of lead compounds in drug discovery programs.

Organic Synthesis: Regioselective Nucleophilic Substitutions

In organic synthesis, the predictable electrophilicity of the 2-bromomethyl group [1] makes this compound a preferred building block. It can be reliably used in SN2 reactions with a wide range of nucleophiles (amines, thiols, alcohols) to introduce diverse functionalities at the 2-position of the benzofuran core. This regioselectivity simplifies synthetic routes and improves overall yields compared to methods that generate isomeric mixtures, making it suitable for both academic research and industrial-scale production of pharmaceutical intermediates [1].

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